molecular formula C21H24ClN3O2S B2759665 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole CAS No. 1206985-82-1

1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole

Cat. No. B2759665
CAS RN: 1206985-82-1
M. Wt: 417.95
InChI Key: GZQFZYAWFDHNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C21H24ClN3O2S and its molecular weight is 417.95. The purity is usually 95%.
BenchChem offers high-quality 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

The compound has been investigated for its antimicrobial properties. Notably, derivatives such as 1a and 1b demonstrated good antimicrobial potential . Researchers explore its efficacy against bacteria, fungi, and other pathogens.

Medicinal Chemistry

Drug Construction: Piperidine-containing compounds, including this one, serve as essential building blocks in medicinal chemistry. Their synthesis has been widespread due to their diverse pharmacological activities . Scientists explore modifications to the piperidine ring and other functional groups to design novel drugs.

Chemical Modulation

Researchers have explored various modifications to the compound’s structure:

Catalysis

In some cases, the compound participates in catalytic reactions. For instance, protodeboronation using a less nucleophilic reagent led to the formation of an indolizidine derivative .

properties

IUPAC Name

1-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-15-18(22)6-5-9-21(15)28(26,27)24-12-10-17(11-13-24)14-25-16(2)23-19-7-3-4-8-20(19)25/h3-9,17H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQFZYAWFDHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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